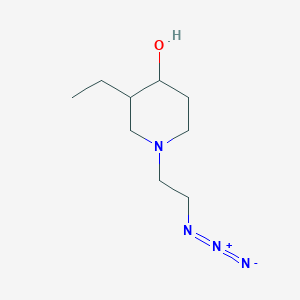

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of sodium periodate, which triggers polymerization . For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was polymerized using sodium periodate .

Chemical Reactions Analysis

In a study, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) underwent polymerization triggered by sodium periodate . This process resulted in particles with a diameter of up to one micrometer .

Aplicaciones Científicas De Investigación

Carbon-Carbon Bond Formation

One application is in the field of carbon-carbon bond formation, where hypophosphorous acid and its corresponding 1-ethylpiperidine salt have been used to mediate radical reactions in both aqueous and organic media, providing a cleaner alternative to traditional tributyltin hydride-based methodologies (Graham, Murphy, & Coates, 1999).

Nucleophilic Displacement Reactions

Another study focuses on the reactions of β-substituted amines, where 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions by a two-step mechanism involving a neighboring group, highlighting the compound's utility in synthetic organic chemistry (Hammer, Heller, & Craig, 1972).

Aromatase Inhibitory Activity

Research into the synthesis and evaluation of novel azabicyclo compounds for their potential as aromatase inhibitors has been conducted, indicating the relevance of ethylpiperidine derivatives in the development of drugs for endocrine therapy, particularly in hormone-dependent tumors such as breast cancer (Staněk, Alder, Belluš, Bhatnagar, Häusler, & Schieweck, 1991).

Antimalarial Activity

Compounds related to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol have been studied for their antimalarial activity. A variety of 2-amino-3-arylpropan-1-ols and their derivatives were synthesized and evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, demonstrating moderate antiplasmodial activity (D’hooghe et al., 2011).

Thermochemical Studies

Experimental and computational studies on the thermochemistry of ethylpiperidines, including measurements of combustion energies and enthalpies of formation, contribute to a deeper understanding of the physical properties of such compounds (Silva, Cabral, & Gomes, 2006).

Direcciones Futuras

While specific future directions for “1-(2-Azidoethyl)-3-ethylpiperidin-4-ol” are not available, related compounds have been studied for their potential applications in various fields. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) has been used in scientific research .

Mecanismo De Acción

Target of Action

The compound contains an azido group and a piperidine ring. Azido groups are often used in click chemistry, a type of chemical reaction designed for easy and specific joining of components . Piperidine is a common structural element in many pharmaceuticals and its derivatives can interact with various biological targets .

Mode of Action

The piperidine ring could also interact with biological targets through non-covalent interactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of various bioactive molecules .

Pharmacokinetics

The presence of the azido group could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

The stability and efficacy of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The azido group, for example, is sensitive to certain conditions and can undergo various reactions .

Propiedades

IUPAC Name |

1-(2-azidoethyl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMNVATDNEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

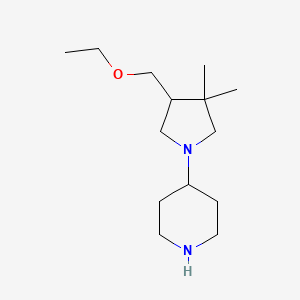

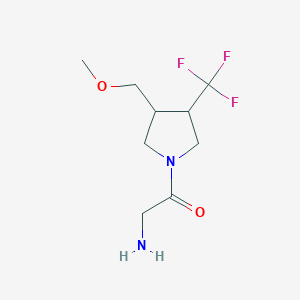

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)